tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate
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Overview
Description
tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and pharmaceutical applications. This particular compound is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and a methylaniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with a suitable aniline derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and receptor binding .
Medicine: In the field of medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butyl carbamate: A simpler carbamate derivative used in various chemical reactions.
tert-butyl N-[4-(4-aminophenyl)butyl]carbamate: A related compound with a similar structure but different functional groups.
Uniqueness: tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate is unique due to its combination of a tert-butyl group, a piperidine ring, and a methylaniline moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C26H37N3O2 |
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Molecular Weight |
423.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate |
InChI |
InChI=1S/C26H37N3O2/c1-20-11-13-22(14-12-20)27-23-15-18-29(19-16-23)17-7-9-21-8-5-6-10-24(21)28-25(30)31-26(2,3)4/h5-6,8,10-14,23,27H,7,9,15-19H2,1-4H3,(H,28,30) |
InChI Key |
VBFJOLMWBOUUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCN(CC2)CCCC3=CC=CC=C3NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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